molecular formula C₄₅H₅₄N₄O₉ B1146069 Vinorelbine N'b-Oxide CAS No. 74075-34-6

Vinorelbine N'b-Oxide

カタログ番号: B1146069
CAS番号: 74075-34-6
分子量: 794.93
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of vinorelbine N’b-Oxide typically involves the oxidation of vinorelbine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: Industrial production of vinorelbine N’b-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: Vinorelbine N’b-Oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: Reduction reactions can revert it back to vinorelbine.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen sites.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

Vinorelbine is widely used in the treatment of NSCLC. Clinical studies have shown that it can be administered as a single agent or in combination with other chemotherapeutic agents such as cisplatin.

  • Efficacy : A phase II study demonstrated a response rate of approximately 29.4% among patients treated with vinorelbine at a dose of 30 mg/m² weekly . In combination regimens, such as vinorelbine and cisplatin, the response rate improved significantly to 30% compared to other standard treatments .
  • Survival Rates : In a randomized trial involving 612 patients, the vinorelbine-cisplatin combination yielded a median survival of 40 weeks, which was superior to other regimens tested .

Breast Cancer

Vinorelbine has also shown promise in treating breast cancer, particularly in patients who have previously undergone anthracycline or taxane therapy.

  • Response Rates : Studies indicate that single-agent vinorelbine can achieve response rates of 40%–60% in first-line settings and 15%–20% in second-line settings for advanced breast cancer .
  • Combination Therapy : The drug is often combined with agents like trastuzumab and everolimus for HER2-positive breast cancer patients, enhancing therapeutic efficacy .

Innovative Research Applications

Recent studies have explored novel applications of vinorelbine N'b-Oxide within advanced therapeutic frameworks:

Nanoparticle Drug Delivery Systems

Research has focused on developing multifunctional nanoparticles loaded with vinorelbine to improve drug delivery and efficacy while minimizing side effects. For instance:

  • Magnetic Nanoparticles : Vinorelbine-loaded polydopamine-coated iron oxide nanoparticles have been developed for targeted therapy. These systems allow for controlled release and enhanced accumulation of the drug at tumor sites through magnetic targeting .

Combination Therapies

Vinorelbine is being investigated in combination with immunotherapies and other novel agents:

  • Immunotherapy Combinations : Ongoing trials are assessing the safety and efficacy of vinorelbine combined with immune checkpoint inhibitors like pembrolizumab and atezolizumab in various solid tumors .
  • Synergistic Effects : Studies indicate that combining vinorelbine with paclitaxel may produce synergistic effects against certain cancers, enhancing overall treatment outcomes .

Case Studies and Clinical Trials

Several clinical trials highlight the effectiveness of this compound across different cancer types:

Study TypePopulationTreatment RegimenResponse RateMedian Survival
Phase IINSCLCVinorelbine (30 mg/m²) weekly29.4%33 weeks
Phase IIINSCLCVinorelbine + Cisplatin30%40 weeks
Pilot StudyBreast CancerVinorelbine (single agent)Up to 60%Not specified

作用機序

Vinorelbine N’b-Oxide exerts its effects primarily by binding to tubulin, a protein essential for microtubule formation. This binding inhibits microtubule assembly, thereby arresting cell division at the metaphase stage. This mechanism is similar to that of vinorelbine, but the specific interactions and efficacy can vary due to the presence of the N’b-Oxide group .

類似化合物との比較

Vinorelbine N’b-Oxide is unique among vinca alkaloids due to its specific oxidation state. Similar compounds include:

生物活性

Vinorelbine N'b-oxide, a notable metabolite of vinorelbine, has garnered attention due to its biological activity and implications in cancer treatment. This article explores its mechanisms, efficacy, and safety profile, supported by relevant case studies and research findings.

Overview of Vinorelbine

Vinorelbine is a semi-synthetic vinca alkaloid derived from the periwinkle plant, Catharanthus roseus. It primarily acts as an anti-cancer agent by disrupting microtubule dynamics during cell division. The drug inhibits the polymerization of tubulin dimers into microtubules, effectively preventing mitotic spindle formation and promoting apoptosis in cancer cells .

The mechanism of action for vinorelbine and its N'b-oxide involves several key pathways:

  • Microtubule Disruption : Vinorelbine binds to tubulin, leading to the disassembly of microtubules. This action is selective for mitotic microtubules, reducing neurotoxicity compared to non-selective agents .
  • Apoptosis Induction : The disruption of microtubules triggers a cascade of molecular events that activate tumor suppressor genes such as p53 and modulate various protein kinases involved in cell signaling. This results in the phosphorylation and inactivation of anti-apoptotic proteins like Bcl2, promoting apoptosis .
  • Metabolism : Vinorelbine is metabolized primarily in the liver via cytochrome P450 enzymes, yielding several metabolites including vinorelbine N-b-oxide and deacetylvinorelbine. Notably, deacetylvinorelbine retains similar antitumor activity to vinorelbine itself .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : In a study involving 81 patients treated with vinorelbine-based regimens, the overall response rate was significant, with 41.3% achieving stable disease and 22.2% showing partial response. The median overall survival was reported at 10.4 months .
  • Combination Therapies : A combination of vinorelbine with cisplatin demonstrated superior efficacy compared to other regimens in advanced NSCLC. In clinical trials, this combination resulted in a median survival improvement over standard treatments .
  • Neoadjuvant Chemotherapy : Research indicated that vinorelbine-based neoadjuvant chemotherapy yielded favorable outcomes in breast cancer treatment, suggesting its versatility across different cancer types .

Safety Profile

Vinorelbine exhibits a manageable safety profile; however, it is associated with certain adverse effects:

  • Toxicity Rates : In clinical studies, grade 3–4 toxicity occurred in approximately 33% of patients receiving vinorelbine, particularly among those on combination therapies or with advanced disease stages .
  • Hematological Effects : Neutropenia is a common side effect, necessitating careful monitoring during treatment. The maximum tolerated dose (MTD) has been established at 45 mg/m² .

Comparative Analysis of Biological Activity

Parameter Vinorelbine This compound
Mechanism of Action Microtubule inhibitionSimilar to vinorelbine
Efficacy in NSCLC High response ratesLimited direct studies
Metabolism Liver (CYP3A4)Active metabolite
Safety Profile Manageable toxicityNot extensively studied

特性

CAS番号

74075-34-6

分子式

C₄₅H₅₄N₄O₉

分子量

794.93

同義語

(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。